

# Spectroscopic Data and Analysis of 1-(2-Methoxypropoxy)-2-propanol: A Technical Guide

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## Compound of Interest

Compound Name:	1-(2-Methoxypropoxy)-2-propanol
CAS No.:	13429-07-7
Cat. No.:	B122039

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-(2-Methoxypropoxy)-2-propanol** (CAS No: 13429-07-7), a glycol ether with applications as a solvent in various industries.<sup>[1]</sup> The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

## Spectroscopic Data Summary

The spectroscopic data for **1-(2-Methoxypropoxy)-2-propanol** is summarized in the tables below. Due to the limited availability of experimentally derived NMR data in public repositories, the NMR spectral data presented are predicted values. The IR and Mass Spec data are derived from publicly available spectra.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted <sup>1</sup>H and <sup>13</sup>C NMR data are provided for structure elucidation.

Table 1: Predicted <sup>1</sup>H NMR Data for **1-(2-Methoxypropoxy)-2-propanol**

Proton Environment	Predicted Chemical Shift (δ, ppm)	Multiplicity
CH <sub>3</sub> (on secondary alcohol)	~1.2	Doublet
CH <sub>3</sub> (on methoxy group)	~3.3	Singlet
CH <sub>3</sub> (on propoxy group)	~1.1	Doublet
CH (on secondary alcohol)	~3.9	Multiplet
CH <sub>2</sub> (propoxy)	~3.4-3.6	Multiplet
CH (propoxy)	~3.7	Multiplet
OH	Variable	Singlet (broad)

Data is estimated based on structure and known chemical shifts for similar functional groups.[1]

Table 2: Predicted <sup>13</sup>C NMR Data for **1-(2-Methoxypropoxy)-2-propanol**

Carbon Environment	Predicted Chemical Shift (δ, ppm)
CH <sub>3</sub> (on secondary alcohol)	~20
CH <sub>3</sub> (on methoxy group)	~56
CH <sub>3</sub> (on propoxy group)	~18
CH (on secondary alcohol)	~68
CH <sub>2</sub> (propoxy)	~75
CH (propoxy)	~78

Carbons bonded to electron-withdrawing oxygen atoms are deshielded and resonate at higher chemical shifts (downfield), typically in the 50-90 ppm range for ethers and alcohols.[1]

## Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Table 3: IR Absorption Bands for **1-(2-Methoxypropoxy)-2-propanol**

Wavenumber (cm <sup>-1</sup> )	Functional Group	Description
~3400 (broad)	O-H	Alcohol stretching
~2970, 2930, 2830	C-H	Alkane stretching
~1100	C-O	Ether and alcohol stretching

Data interpreted from the gas-phase IR spectrum available on the NIST WebBook.[\[2\]](#)

## Mass Spectrometry (MS)

Mass spectrometry data is used to determine the molecular weight and fragmentation pattern.

Table 4: Major Mass Spectrometry Fragments for **1-(2-Methoxypropoxy)-2-propanol**

m/z	Relative Intensity	Possible Fragment
59	100% (Base Peak)	[C <sub>3</sub> H <sub>7</sub> O] <sup>+</sup>
45	~70%	[C <sub>2</sub> H <sub>5</sub> O] <sup>+</sup>
43	~40%	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
89	~30%	[M - C <sub>3</sub> H <sub>7</sub> O] <sup>+</sup>
148	Not Observed	Molecular Ion (M <sup>+</sup> )

Data interpreted from the electron ionization mass spectrum on the NIST WebBook. The molecular ion is often not observed in the mass spectra of alcohols due to facile fragmentation.  
[\[3\]](#)

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These protocols are based on standard analytical techniques for compounds of this class.

## NMR Spectroscopy

Objective: To obtain high-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for the structural elucidation of **1-(2-Methoxypropoxy)-2-propanol**.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) equipped with a 5 mm broadband probe. A Varian A-60 has also been cited for related compounds.[4]

Sample Preparation:

- Weigh approximately 10-20 mg of **1-(2-Methoxypropoxy)-2-propanol** into a clean, dry NMR tube.
- Add approximately 0.6 mL of a deuterated solvent (e.g., chloroform- $d$ ,  $\text{CDCl}_3$ , or dimethyl sulfoxide- $d_6$ ,  $\text{DMSO-}d_6$ ).
- Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm).
- Cap the NMR tube and gently agitate until the sample is fully dissolved.

$^1\text{H}$  NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-5 seconds.
- Acquisition Time: 2-4 seconds.
- Spectral Width: 0-12 ppm.

$^{13}\text{C}$  NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
- Number of Scans: 1024 or more, as  $^{13}\text{C}$  has a low natural abundance.

- Relaxation Delay: 2 seconds.
- Spectral Width: 0-220 ppm.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale to the TMS signal (0.00 ppm).
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **1-(2-Methoxypropoxy)-2-propanol**.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., a DIGILAB FTS-14).[4]

The analysis can be performed on a neat liquid sample using a salt plate (NaCl or KBr) or with an Attenuated Total Reflectance (ATR) accessory. The available public data is a gas-phase spectrum.[2]

Procedure (Liquid Sample using Salt Plates):

- Ensure the salt plates are clean and dry.
- Place a single drop of the neat liquid sample of **1-(2-Methoxypropoxy)-2-propanol** onto one salt plate.
- Place the second salt plate on top and gently rotate to create a thin, uniform film.
- Place the salt plate assembly into the sample holder of the FTIR spectrometer.
- Acquire a background spectrum of the empty sample compartment.

- Acquire the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
- Process the spectrum by subtracting the background and converting the transmittance to absorbance if necessary.
- Identify the characteristic absorption bands and assign them to the corresponding functional groups.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **1-(2-Methoxypropoxy)-2-propanol**.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

GC Conditions (based on general methods for glycol ethers):

- Column: A capillary column suitable for polar compounds (e.g., DB-WAX or equivalent).
- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min.
- Injection Volume: 1  $\mu\text{L}$  of a dilute solution of the analyte in a suitable solvent (e.g., methanol or dichloromethane).

MS Conditions:

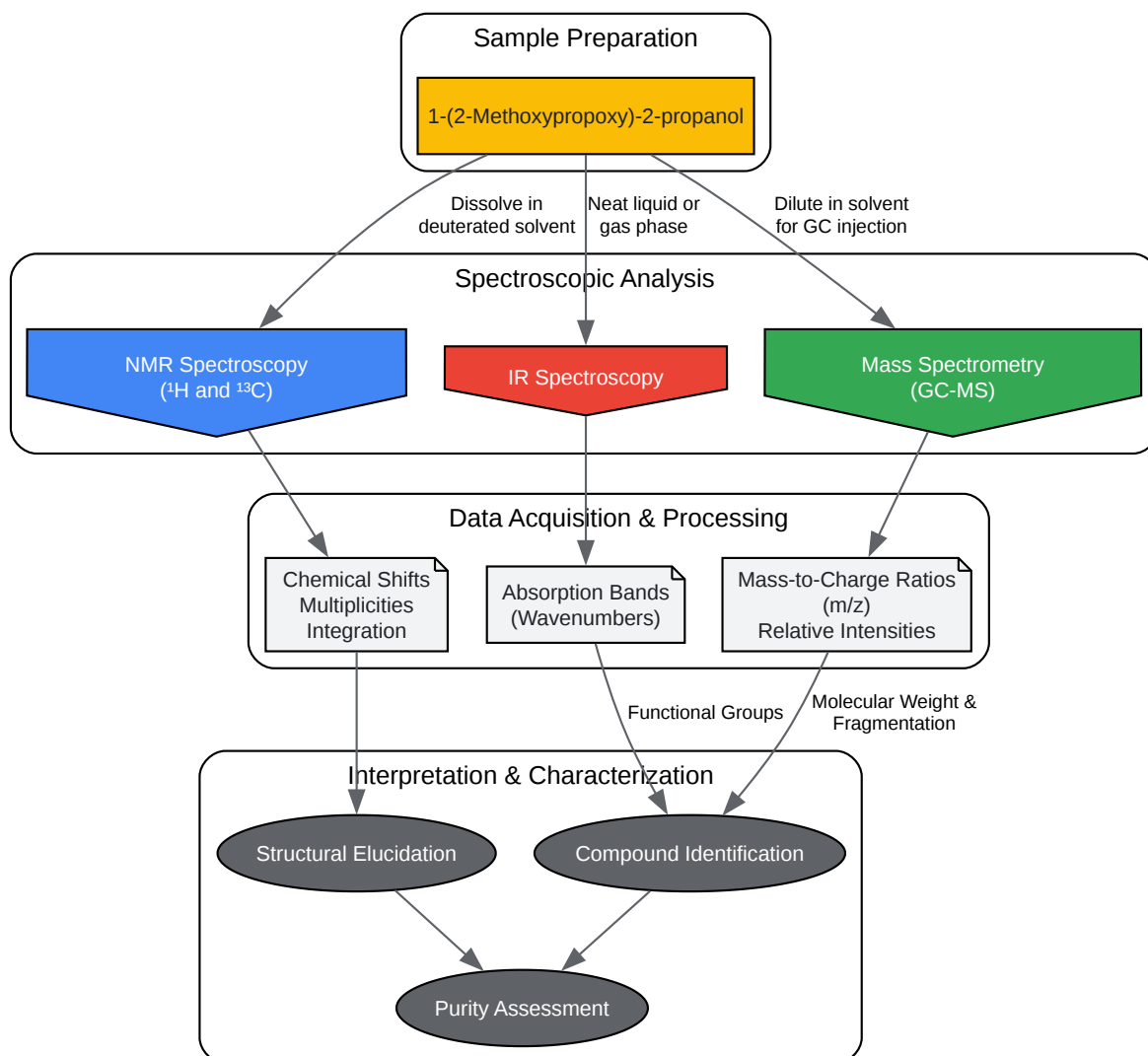
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range:  $m/z$  35-200.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.

#### Data Analysis:

- Identify the peak corresponding to **1-(2-Methoxypropoxy)-2-propanol** in the total ion chromatogram (TIC).
- Extract the mass spectrum for that peak.
- Identify the molecular ion peak (if present) to confirm the molecular weight.
- Analyze the fragmentation pattern and assign the major peaks to plausible fragment ions. The base peak is the most abundant fragment.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **1-(2-Methoxypropoxy)-2-propanol**.



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Caption: Workflow for Spectroscopic Analysis.

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